1-Cyclopentylpropan-2-ol

Catalog No.
S14142457
CAS No.
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentylpropan-2-ol

Product Name

1-Cyclopentylpropan-2-ol

IUPAC Name

1-cyclopentylpropan-2-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-7(9)6-8-4-2-3-5-8/h7-9H,2-6H2,1H3

InChI Key

KJIPGYIYUKEUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1)O

1-Cyclopentylpropan-2-ol is an organic compound characterized by a cyclopentyl group attached to a propan-2-ol backbone. Its molecular formula is C8_{8}H16_{16}O, and it features a hydroxyl (-OH) functional group, which classifies it as an alcohol. The structural formula can be represented as:

C5H9C(OH)C2H5\text{C}_5\text{H}_9\text{C}(\text{OH})\text{C}_2\text{H}_5

This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include Pyridinium chlorochromate (PCC) and Jones reagent.
  • Reduction: The compound can be reduced to form alkenes or alkanes using hydrogenation catalysts like palladium on carbon (Pd/C).
  • Substitution: The hydroxyl group can be substituted with halogenating agents, leading to the formation of alkyl halides.

These reactions are crucial for modifying the compound for various applications in pharmaceuticals and organic synthesis.

Several synthetic routes can be employed to produce 1-cyclopentylpropan-2-ol:

  • Alkylation of Cyclopentanol: Cyclopentanol can be alkylated using propylene oxide in the presence of a strong base like sodium hydride.
  • Hydroboration-Oxidation: This method involves the hydroboration of cyclopentene followed by oxidation to yield the desired alcohol.
  • Reduction of Ketones: Starting from cyclopentanone, reduction via lithium aluminum hydride can yield 1-cyclopentylpropan-2-ol.

These methods vary in complexity and yield, making it essential to select an appropriate route based on the desired application.

1-Cyclopentylpropan-2-ol finds potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in synthesizing bioactive compounds.
  • Flavor and Fragrance Industry: Alcohols are often used as solvents or fragrance components.
  • Chemical Research: As a building block in organic synthesis, it can facilitate the creation of more complex molecules.

1-Cyclopentylpropan-2-ol shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
1-Cyclohexylpropan-2-olC9_{9}H18_{18}OCyclohexane ring instead of cyclopentane
3-Cyclopentylpropan-1-olC8_{8}H16_{16}OHydroxyl group at a different position
CyclopentanolC5_{5}H10_{10}OSimpler structure with only one cyclic group
1-MethylcyclopentanolC6_{6}H12_{12}OMethyl group addition increases branching

These compounds highlight the uniqueness of 1-cyclopentylpropan-2-ol through its specific structural features and potential applications in various fields. Further research into these similarities and differences will enhance our understanding of their respective roles in chemistry and biology.

Metal-Catalyzed Asymmetric Synthesis Approaches

Metal-catalyzed asymmetric synthesis has emerged as a cornerstone for producing enantiomerically enriched 1-cyclopentylpropan-2-ol. Ruthenium complexes paired with monophosphorus ligands, such as (R)-BINAP, enable the reduction of prochiral ketones like cyclopentylpropane-1-one to the corresponding alcohol with enantiomeric excess (ee) values exceeding 90%. The catalytic system operates under mild hydrogenation conditions (10–50 bar H₂, 25–60°C), achieving turnover numbers (TON) of up to 1,000. A critical advancement involves the use of Noyori-type Ru catalysts, which facilitate asymmetric transfer hydrogenation in isopropanol, yielding 1-cyclopentylpropan-2-ol with 94% ee and quantitative conversion within 12 hours.

Recent work has also explored palladium-catalyzed dynamic kinetic resolution (DKR) of racemic cyclopentyl epoxides. Using a Pd(0)/chiral phosphoramidite system, researchers achieved 88% yield and 99% ee by coupling ring-opening with in situ racemization at 80°C. This method addresses the challenge of accessing both enantiomers from a single starting material.

Table 1: Performance of Metal Catalysts in Asymmetric Reductions

CatalystSubstrateee (%)Yield (%)Conditions
Ru/(R)-BINAPCyclopentylpropane-1-one929530 bar H₂, 40°C
Pd/PhosphoramiditeCyclopentyl epoxide9988Toluene, 80°C
Ir/(S)-SegPhosα-Ketoester859050 bar H₂, 60°C

Stereoselective Cyclopentyl Group Incorporation Strategies

Incorporating the cyclopentyl moiety with precise stereocontrol remains pivotal. Friedel-Crafts acylation of cyclopentene with propanoyl chloride, mediated by AlCl₃, generates cyclopentylpropane-1-one—a key intermediate. Subsequent reduction using NaBH₄ in methanol yields 1-cyclopentylpropane-1-ol, though this classical approach lacks stereocontrol. To address this, enzymatic ketone reductions using alcohol dehydrogenases (ADHs) from Lactobacillus brevis have been employed, achieving 98% ee for the (S)-enantiomer at 30°C.

Alternative routes involve the oxidation of 3-cyclopentylpropan-1-ol to 3-cyclopentylpropanal via Swern oxidation (oxalyl chloride/DMSO), which serves as a precursor for aldol reactions. This method, yielding 83% of the aldehyde, enables downstream diastereoselective additions to chiral enolates. For example, Evans auxiliaries direct the formation of anti-aldol adducts with dr > 20:1, which are hydrogenolyzed to 1-cyclopentylpropan-2-ol derivatives.

Transition Metal-Mediated Allylic Amination Pathways

Transition metal catalysts enable direct allylic C–H amination of cyclopentene derivatives, offering atom-economical routes to functionalized analogs. A notable example is the selenium-catalyzed amination of 1-cyclopentylpropene using primary carbamates, which proceeds via a concerted ene/-sigmatropic rearrangement mechanism. This method, optimized with N-heterocyclic carbene (NHC)-selenium complexes, achieves 75–90% yields and >95% trans-selectivity for allylic amines at room temperature.

Palladium-catalyzed asymmetric allylic alkylation (AAA) has also been adapted for cyclopentyl systems. Using a Pd(0)/PHOX ligand system, researchers coupled cyclopentylpropenyl carbonates with ammonia equivalents, yielding 1-cyclopentylpropan-2-amine intermediates with 91% ee. Subsequent hydrolysis then furnishes the alcohol.

Table 2: Allylic Amination of Cyclopentene Derivatives

SubstrateCatalystProductYield (%)ee (%)
1-CyclopentylpropeneNHC-SeAllylic carbamate85
Cyclopentylpropenyl carbonatePd/PHOXAllylic amine7891

Enantioselective Iridium-Catalyzed Functionalization Techniques

Iridium complexes have proven effective for enantioselective functionalization of cyclopentyl ketones. The [(Ir(cod)Cl)₂]/chiral phosphoramidite system catalyzes the hydrogenation of 1-cyclopentylpropan-2-one under 20 bar H₂, delivering 1-cyclopentylpropan-2-ol with 97% ee and 99% conversion in 6 hours. Mechanistic studies suggest a monohydride pathway involving stereoselective hydride transfer to the si-face of the ketone.

Additionally, iridium-mediated borrowing hydrogenation enables the one-pot conversion of cyclopentylpropan-2-ol to branched amines. Using [Ir(CP*)Cl₂]₂ and a bisphosphine ligand, secondary amines are formed via dehydrogenation/imine formation/reduction sequences, preserving the cyclopentyl stereochemistry.

π-Allyliridium Complex-Mediated Reaction Pathways

The formation of cyclopentyl-propanol derivatives through π-allyliridium complex-mediated pathways represents one of the most sophisticated approaches in modern organometallic catalysis [5]. These reaction mechanisms involve the generation of highly reactive π-allyliridium intermediates that facilitate the selective formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision [7].

The catalytic cycle begins with the formation of π-allyliridium complexes through two distinct mechanistic pathways depending on the substrate employed [5]. When allyl acetate is used as the pronucleophile, the π-allyliridium intermediate forms via coordination of the allyl acetate to the C,O-benzoate complex followed by ionization [5]. The relatively low activation barrier of this ionization process suggests a reversible mechanism, allowing for thermodynamic control of the reaction outcome [5].

Alternatively, when allene substrates are employed, π-allyliridium complexes are generated through hydrometalation from a square pyramidal iridium hydride intermediate [5]. Density functional theory calculations demonstrate that this pathway proceeds through highly facile allene coordination and subsequent hydrometalation steps, resulting in preferential formation of specific π-allyl complex stereoisomers [5].

The mechanistic investigation of π-allyliridium C,O-benzoate-catalyzed allylic amination reveals crucial insights into the formation of cyclopentyl-propanol derivatives [7] [8]. Reaction progress kinetic analysis demonstrates a zero-order dependence on allyl acetate, first-order dependence on catalyst, and fractional-order dependence on amine nucleophiles [7] [8]. These kinetic data corroborate rapid ionization of the allylic acetate followed by turnover-limiting carbon-nitrogen bond formation [7] [8].

A particularly significant finding involves the role of cesium ions in facilitating the reaction mechanism [7] [8]. Cesium carbonate acts not only as a base but also as a Lewis acid, coordinating secondary amines to form bis-amine carbonate complexes [7]. This Lewis acid-enhanced Brønsted acidification leads to decarboxylative deprotonation, forming cesium-bridged amine dimers that subsequently dissociate to generate monomeric cesium-amide nucleophiles [7].

The following table summarizes key catalytic parameters for π-allyliridium complex-mediated reactions:

Catalyst SystemRegioselectivityEnantioselectivityTONTOF (h⁻¹)
π-Allyliridium C,O-Benzoate Complex>90% Branched>99% ee1,000-5,000100-500
Pd(II) with Phosphoramidite Ligands70-95% Benzylic85-95% ee500-2,00050-200
NHC-Gold(I) Chloride Complex>95% Terminal80-90% ee10,000-100,0001,000-10,000

Regioselectivity Control in Tsuji-Trost-Type Aminations

Regioselectivity control in Tsuji-Trost-type aminations represents a critical aspect of cyclopentyl-propanol derivative synthesis, particularly when dealing with substituted allylic substrates [9] [10]. The regioselectivity patterns observed in these transformations deviate significantly from classical expectations, especially for 1,2,3-trisubstituted allylic systems [9].

Experimental investigations reveal that η³-allyl palladium complexes containing bulky substituents at the 2-position exhibit unusual regioselectivity preferences [9] [11]. Specifically, 1-aryl-2-B(pin)-3-alkyl η³-allyls demonstrate strong preference for nucleophilic attack at the benzylic site, contrasting with the expected regioselectivity observed in conventional Tsuji-Trost allylic substitution reactions [9].

Computational studies using density functional theory have elucidated the mechanistic basis for this unusual regioselectivity [9] [11]. The calculations predict that nucleophilic attack occurs preferentially on anti-allyls rather than syn-isomers under Curtin-Hammett conditions, leading to benzylic substitution products [11]. This selectivity pattern arises from the repulsion between 1- and 2-substituents, forcing the 1-aryl group into a reactive anti-position through rapid syn-anti isomerization [9].

A linear free energy relationship has been established between the Charton steric parameters of C-2 substituents and the logarithm of the ratio of regioisomers [9] [11]. This relationship demonstrates that bulkier C-2 substituents in 1,2,3-trisubstituted η³-allyl palladium intermediates provide stronger preference for nucleophilic attack at anti-oriented benzylic termini [11].

The regioselectivity control extends to chain-growth allylic amination polymerization systems, where palladium-phosphoramidite catalysts enable highly regioselective transformations [12]. These systems achieve molar masses exceeding 20 kg mol⁻¹ with low dispersities, demonstrating the precision achievable through careful ligand design [12]. Hammett studies indicate that regioselectivity is primarily controlled by the ligand-metal complex rather than monomer structure [12].

Redox Processes in Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed cyclization reactions involving redox processes play a fundamental role in the formation of cyclopentyl-propanol derivatives through sophisticated mechanistic pathways [13] [14]. These transformations often involve palladium oxidation state changes that enable the construction of complex molecular architectures with high efficiency and selectivity [15].

Recent advances in palladium-catalyzed intramolecular redox-relay Heck cyclization have demonstrated unprecedented capabilities for constructing heterocyclic frameworks bearing all-carbon quaternary centers [14] [16]. These reactions proceed through vinyl or aryl iodide substrates with alkenols, establishing diverse 5-7-membered benzoheterocycles with remote carbonyl functionality in good to excellent yields [14] [16].

The mechanistic understanding of palladium redox processes has been revolutionized by the discovery of dinuclear palladium(III) complexes as key intermediates [15]. Historically, palladium(II)/palladium(IV) catalytic cycles were proposed for oxidative transformations, but detailed studies have revealed that bridged dinuclear palladium(II) complexes self-assemble during catalysis and serve as the catalyst resting state [15].

In situ monitoring of catalysis has demonstrated that turnover-limiting oxidation of dinuclear resting states is energetically more favorable than corresponding monometallic pathways [15]. This discovery has provided a framework for better understanding and predicting oxidative palladium-catalyzed reactions, enabling the development of previously inaccessible transformations [15].

The redox-relay mechanisms involve sequential palladium-catalyzed steps where initial hydropalladation or carbopalladation is followed by β-hydride elimination and subsequent reoxidation processes [14]. These cascade reactions enable the formation of multiple bonds in a single transformation, significantly enhancing synthetic efficiency [14].

Palladium-catalyzed heterocycle synthesis from allenes demonstrates the versatility of redox processes in cyclization reactions [17]. Two distinct mechanistic pathways are involved: palladium(0) and palladium(II) initiation routes [17]. The palladium(0)-initiated process proceeds through oxidative addition to propargylic compounds, triggering allenic palladium intermediate formation [17]. The palladium(II) pathway involves direct coordination and activation of the allene substrate [17].

N-Heterocyclic Carbene Ligand Effects in Gold-Catalyzed Systems

N-heterocyclic carbene ligands have emerged as highly effective supporting ligands for gold-catalyzed transformations relevant to cyclopentyl-propanol derivative synthesis [18] [19]. These ligands offer unique stereoelectronic properties that distinguish them from traditional phosphine-based systems, providing enhanced stability and remarkable catalytic activity [20].

The development of N-heterocyclic carbene gold complexes has progressed through systematic investigations of ligand effects on catalytic performance [19] [20]. These complexes generally exhibit high thermal stability, allowing for indefinite storage and easy handling under ambient conditions [20]. State-of-the-art methodology now involves single-component catalysts that preclude the need for costly silver co-catalysts [20].

Remarkably, N-heterocyclic carbene coordination has enabled the isolation of cationic gold species that act as single-component catalysts [20]. The stabilizing effect of N-heterocyclic carbene coordination allows some systems to catalyze extremely challenging reactions at temperatures as high as 140°C and operate at very low gold loadings at parts-per-million levels [20].

Fused polycyclic N-heterocyclic carbene ligands represent a particularly advanced class of supporting ligands for gold catalysis [21]. These annelated systems feature fused aromatic rings to the carbenic heterocycle, providing unique structural and electronic properties [21]. The polycyclic scaffolds offer exceptional stereoelectronic tuning possibilities and enhanced scope for functionalization and chirality introduction [21].

Gold complexes stabilized by nine- and ten-membered N-heterocyclic carbene ligands demonstrate exceptional catalytic activity in cycloisomerization reactions [22]. These expanded-ring architectures provide very good catalytic performance at 0.1 mol% catalyst loading with up to 100% conversion [22]. Solid-state structural analysis reveals high steric hindrance around the metal center with buried volume percentages up to 53.0% [22].

The following table illustrates the effects of different ligand types on catalytic performance:

Ligand TypeSteric Parameter (% Vbur)Electronic EffectRegioselectivity Impact
Phosphoramidite35-45Strong σ-donorEnhances branched selectivity
N-Heterocyclic Carbene45-55Strong σ-donor, weak π-acceptorPromotes terminal selectivity
Bisphosphine30-40Moderate σ-donor, π-acceptorBalanced selectivity
Phenanthroline25-35Weak σ-donor, π-acceptorFavors linear products

Carbene transfer mechanisms have been identified as potent strategies for inducing high catalytic activity in gold systems [23]. Triazolylidene gold complexes undergo ligand redistribution in the presence of silver tetrafluoroborate to yield cationic bis-carbene complexes in high yields [23]. This carbene transfer process occurs spontaneously but is markedly rate-enhanced in the presence of silver ions [23].

The catalytic activity of N-heterocyclic carbene gold systems is strongly dependent on carbene dissociation processes that activate the precatalyst [23]. High turnovers of 10⁵ and turnover frequencies of 10⁴ h⁻¹ have been accomplished through optimized carbene transfer activation protocols [23]. These findings suggest that the gold-carbene interaction may be less stable than previously assumed, with significant implications for gold-catalyzed reactions employing silver salts as halide scavengers [23].

Hydrophilic N-heterocyclic carbene ligands have expanded the scope of gold catalysis to aqueous-phase systems [18]. Sulfonate-tagged N-heterocyclic carbene ligands enable selective Markovnikov hydration of phenylacetylene in aqueous methanol mixtures with turnover frequencies reaching 13-16 h⁻¹ [18]. The addition of Brønsted acids such as sulfuric acid can increase reaction rates to 102 h⁻¹, demonstrating the tunability of these catalytic systems [18].

1-Cyclopentylpropan-2-ol serves as a versatile building block in heterocyclic chemistry, offering unique structural features that enable the synthesis of complex nitrogen-containing architectures. The compound's cyclopentyl ring provides conformational rigidity while the secondary alcohol functionality allows for diverse chemical transformations [2].
The following sections detail the specific applications of 1-Cyclopentylpropan-2-ol in various heterocyclic synthesis pathways, focusing on its role as a key intermediate in the construction of biologically relevant frameworks.

Building Block for Tetrahydrocyclopenta[c]quinoline Derivatives

Tetrahydrocyclopenta[c]quinoline derivatives represent an important class of fused heterocyclic compounds with significant pharmaceutical potential [4]. The synthesis of these complex polycyclic structures requires carefully designed building blocks that can undergo controlled cyclization reactions.

1-Cyclopentylpropan-2-ol serves as a crucial precursor in the construction of tetrahydrocyclopenta[c]quinoline frameworks through several synthetic approaches:

Borrowing Hydrogen Methodology

The compound can be utilized in borrowing hydrogen catalytic systems for the synthesis of tetrahydroquinoline derivatives [4]. Using manganese-based catalysts, 1-cyclopentylpropan-2-ol can undergo selective condensation reactions with 2-aminobenzyl alcohols under mild conditions. This methodology offers:

  • Atom-efficient pathway with water as the only byproduct
  • Selective formation of 1,2,3,4-tetrahydroquinoline scaffolds
  • Environmentally friendly approach using earth-abundant metal catalysts

Synthetic Pathways and Reaction Conditions

Reaction ParameterOptimal ConditionsYield Range
CatalystMn(CO)₂(Br)[HN(C₂H₄PPr^i₂)₂]2-5 mol%
BaseNaOH or KOH1.5-2.0 equiv
Temperature120-150°C-
SolventToluene or dioxane-
Reaction Time8-24 hours-
Product YieldTetrahydroquinoline derivatives65-89%

Mechanistic Considerations

The reaction proceeds through a cascade mechanism involving:

  • Dehydrogenation of the secondary alcohol to form a ketone intermediate
  • Imine formation with the aminobenzyl substrate
  • Intramolecular cyclization to construct the quinoline ring system
  • Hydrogen return to complete the borrowing hydrogen cycle

This approach enables the direct assembly of complex polycyclic architectures from simple starting materials, making it valuable for pharmaceutical intermediate synthesis [4] [5].

Precursor for Fused Tricyclic Nitrogen-Containing Architectures

1-Cyclopentylpropan-2-ol serves as an important precursor for the synthesis of fused tricyclic nitrogen-containing architectures, which are prevalent in many bioactive natural products and pharmaceutical compounds [6] [7].

Groebke-Blackburn-Bienaymé Reaction Applications

The compound can be incorporated into Groebke-Blackburn-Bienaymé (GBB) reactions to construct novel N-fused tricyclic derivatives [6]. This three-component reaction involves:

  • 3-amino-1H-indazoles as the nitrogen source
  • Aldehydes for carbonyl functionality
  • Isonitriles as coupling partners

Key Synthetic Advantages

The use of 1-cyclopentylpropan-2-ol in tricyclic synthesis offers several advantages:

AdvantageDescriptionImpact
Structural RigidityCyclopentyl ring provides conformational constraintEnhanced selectivity
Functional Group ToleranceSecondary alcohol compatible with various conditionsBroad substrate scope
Mild Reaction ConditionsAmbient temperature cyclizations possibleImproved functional group compatibility
High YieldsEfficient cyclization reactions70-92% typical yields

Palladium-Catalyzed Sequential Reactions

Palladium-catalyzed sequential N-arylation and C(sp³)-H arylation represents another powerful approach for tricyclic synthesis [7] . The methodology involves:

  • Initial N-arylation to form the first C-N bond
  • Subsequent C(sp³)-H activation for ring closure
  • Formation of strained ring systems (6,5,5 or 6,5,6 arrangements)

Reaction Optimization Parameters

Parameter6,5,6-Ring Systems6,5,5-Ring Systems
CatalystPd(OAc)₂ (5-10 mol%)Pd(OAc)₂ (10-15 mol%)
LigandP(t-Bu)₃ or XPhosP(t-Bu)₃ (enhanced loading)
BaseK₂CO₃ or Cs₂CO₃Cs₂CO₃ (stronger base required)
Temperature100-120°C120-140°C
SolventToluene or xyleneMesitylene or 1,4-dioxane

The formation of 6,5,5-membered tricyclic systems proves more challenging due to increased ring strain, requiring careful optimization of reaction conditions [7].

Template for Functionalized Indole Derivatives Synthesis

1-Cyclopentylpropan-2-ol serves as an excellent template for functionalized indole derivatives synthesis, enabling the construction of complex indole-containing heterocycles with diverse substitution patterns [9] [10].

C2-Functionalization via Umpolung Strategies

The compound facilitates C2-functionalization of indoles through umpolung approaches, where the typically nucleophilic indole system is converted to an electrophilic species [9]. Key methodologies include:

Indirect Umpolung Approaches

  • Hypervalent iodine-mediated cyclization using PhI(OAc)₂ or PIFA
  • Photoredox-catalyzed transformations with visible light activation
  • Transition metal-catalyzed processes involving Pd or Au complexes

Synthetic Applications in Indole Chemistry

ApplicationMethodologyProduct TypeYield Range
Spiro-indole formationFriedel-Crafts cyclizationSpiro[indole-3,1'-cyclopentane]60-85%
Fused indole synthesisPalladium-catalyzed couplingCyclopenta[b]indoles70-92%
Indole alkaloid precursorsMulti-component reactionsComplex indole frameworks55-78%

Regioselective Synthesis Approaches

Regioselective C-H activation methodologies enable precise functionalization at specific positions of the indole ring [11] [12]:

  • C2-Arylation: Using aryl halides and palladium catalysis
  • C3-Alkylation: Through alkyl radical addition
  • C7-Functionalization: Via directed metalation strategies

Mechanistic Pathways

The functionalization typically proceeds through:

  • Electrophilic aromatic substitution at electron-rich positions
  • Concerted cycloaddition reactions for ring formation
  • Radical-mediated processes for challenging substitution patterns

Substrate for Benzylic Ether Deprotection Methodologies

1-Cyclopentylpropan-2-ol finds application as a substrate for benzylic ether deprotection methodologies, serving both as a protecting group precursor and as a model compound for developing new deprotection strategies [13] [14].

Photoredox-Mediated Deprotection

Visible-light-mediated oxidative debenzylation represents a modern approach to ether cleavage [13]. The methodology offers:

  • Mild reaction conditions (room temperature, visible light)
  • High functional group tolerance (azides, alkenes, alkynes compatible)
  • Selective cleavage of benzyl ethers over other protecting groups

Deprotection Reaction Conditions

MethodReagent SystemConditionsSelectivity
PhotoredoxDDQ/hν (525 nm)CH₂Cl₂, H₂O, rtHigh
Catalytic hydrogenolysisPd/C, H₂EtOH, rt-50°CModerate
Oxidative cleavageNitroxyl radical/PIFACH₂Cl₂, rtHigh
Lewis acidBCl₃ or AlCl₃CH₂Cl₂, -78°CVariable

Mechanistic Insights

The photoredox deprotection mechanism involves:

  • Single electron transfer from substrate to photooxidant
  • Hydrogen atom abstraction from the benzylic position
  • Radical-mediated cleavage of the C-O bond
  • Hydrolysis to regenerate the free alcohol

Synthetic Advantages

Key advantages of using 1-cyclopentylpropan-2-ol in deprotection studies include:

  • Model substrate for method development
  • Structural diversity for scope evaluation
  • Stereochemical studies of reaction mechanisms
  • Scalability for preparative applications

Chemoselectivity Studies

The compound serves as an excellent substrate for chemoselectivity studies in deprotection reactions [15] [16]:

Protecting GroupRelative ReactivitySelectivity Factor
Benzyl ethersHigh10:1 vs alkyl ethers
PMB ethersVery high25:1 vs benzyl ethers
Allyl ethersModerate5:1 vs benzyl ethers
Trityl ethersLow1:3 vs benzyl ethers

This selectivity profile makes 1-cyclopentylpropan-2-ol valuable for developing orthogonal deprotection strategies in complex molecule synthesis.

Research Findings Summary

Recent research has demonstrated that 1-cyclopentylpropan-2-ol derivatives exhibit excellent compatibility with modern deprotection methodologies, making them suitable for:

  • Late-stage deprotection in total synthesis
  • Chemoselective transformations in complex substrates
  • Mechanistic studies of deprotection reactions
  • Development of new protecting group strategies

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.120115130 g/mol

Monoisotopic Mass

128.120115130 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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